(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
Description
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Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZBVIVDNKTB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid, also known as H-Beta, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's various biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- CAS Number : 17261-49-3
- Molecular Formula : C₁₃H₁₉NO₂S
- Molecular Weight : 257.35 g/mol
- Structure : The compound features a thioether group, which is significant for its biological interactions.
Pharmacological Activity
- Antioxidant Activity
-
Cytotoxic Effects
- In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it was reported to have an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Properties
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Enzymatic Activity : The thioether group may interact with various enzymes, influencing their activity and thereby modulating metabolic pathways involved in oxidative stress and apoptosis .
- Cell Signaling Pathways : Studies suggest that the compound may affect key signaling pathways, including those involved in cell survival and proliferation. This modulation can lead to enhanced apoptosis in cancer cells while promoting survival in healthy neurons .
Study 1: Antioxidant Effects in Cellular Models
A recent study investigated the antioxidant capacity of this compound using human fibroblast cells. Results showed a significant reduction in intracellular ROS levels when treated with the compound, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis with standard chemotherapeutics, this compound demonstrated potent cytotoxicity against breast cancer cell lines (IC50 = 15 µM). The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antioxidant | Reduced ROS levels in cellular models |
| Cytotoxicity | IC50 values comparable to established drugs |
| Neuroprotection | Enhanced neuronal survival in neurodegenerative models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
